molecular formula C7H6N4O2 B14761397 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B14761397
M. Wt: 178.15 g/mol
InChI Key: ULLFOEPQQGMKBJ-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a carbaldehyde group attached to a pyrrolo[2,3-d]pyrimidine ring system. Pyrrolo[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the use of cyclopentylamine, 5-bromo-2,4-dichloropyrimidine, and 3,3-diethoxy-propyne as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbaldehyde group can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbaldehyde group can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde stands out due to its combination of functional groups, which confer unique reactivity and biological activity. Its ability to act as a kinase inhibitor and apoptosis inducer makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C7H6N4O2/c8-7-10-5-4(6(13)11-7)1-3(2-12)9-5/h1-2H,(H4,8,9,10,11,13)

InChI Key

ULLFOEPQQGMKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1C(=O)NC(=N2)N)C=O

Origin of Product

United States

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